![molecular formula C10H11NO2 B13055135 2-Amino-2-benzo[D]furan-2-ylethan-1-OL](/img/structure/B13055135.png)
2-Amino-2-benzo[D]furan-2-ylethan-1-OL
Description
2-Amino-2-benzo[D]furan-2-ylethan-1-OL is a chiral amino alcohol derivative featuring a benzofuran scaffold. The benzofuran moiety consists of a fused benzene and furan ring system, imparting unique electronic and steric properties. This compound’s structure includes a hydroxyl (-OH) and an amino (-NH2) group attached to a central carbon atom, which is further bonded to the benzo[D]furan ring.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-amino-2-(1-benzofuran-2-yl)ethanol |
InChI |
InChI=1S/C10H11NO2/c11-8(6-12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6,11H2 |
InChI Key |
RGPFVVNMRDRSNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Approaches
The synthesis of benzofuran derivatives such as 2-Amino-2-benzo[D]furan-2-ylethan-1-OL typically involves:
- Construction of the benzofuran core via cyclization reactions.
- Functionalization at the 2-position to introduce amino and hydroxy groups.
- Utilization of coupling and substitution reactions to install side chains.
Specific Synthetic Routes
Modified Larock-Type Coupling for Benzofuran Core Formation
- Starting materials: ortho-iodophenol derivatives and silyl-substituted arylpropiolones.
- Reaction: Palladium-catalyzed coupling followed by cyclization to yield 2-silylbenzo[b]furans.
- Subsequent desilylation using tetrabutylammonium fluoride (TBAF) in methanol removes silyl groups to give benzofuran intermediates.
- Bromodesilylation can be performed to introduce bromine at the 2-position, enabling further functionalization via palladium-catalyzed coupling (Negishi, Suzuki, or Stille reactions).
This method yields benzofuran derivatives with high regioselectivity and moderate to good yields (59-86%) and allows for versatile substitution at the 2-position, which is critical for preparing amino and hydroxy-substituted derivatives.
Cyclization of o-Hydroxyacetophenone Derivatives
- Reaction of o-hydroxyacetophenone or nitrosalicylaldehydes with α-bromo ketones in the presence of anhydrous potassium carbonate in acetone under reflux conditions.
- This step yields nitro-substituted benzofuranone derivatives.
- Reduction of the nitro group using iron in acidic aqueous ethanol produces amino-substituted benzofuran derivatives.
- Further substitution reactions with α-bromoacrylic acid or amino acid derivatives (e.g., N-Boc-glycine) using coupling agents like EDCI and BtOH in dry DMF yield amino alcohol derivatives with high yields (up to 95%).
This multi-step procedure is effective for introducing amino and hydroxy functionalities on the benzofuran scaffold with good control over substitution patterns.
Nucleophilic Substitution and Functional Group Transformations
- Amino alcohols such as this compound can be synthesized by nucleophilic substitution at the 2-position of activated benzofuran intermediates.
- Functional group interconversions such as methylation, acetylation, or protection/deprotection strategies are used to manipulate amino and hydroxy groups during synthesis.
- Use of mild reducing agents and selective catalysts ensures preservation of sensitive functional groups.
Representative Synthetic Procedure (Generalized)
Step | Reagents/Conditions | Purpose | Yield (%) |
---|---|---|---|
1 | ortho-iodophenol + 3-silyl-1-arylpropinone, Pd catalyst, base | Larock-type coupling to form 2-silylbenzofuran | 59-69 |
2 | TBAF in methanol | Removal of silyl groups | 83-86 |
3 | Bromodesilylation with NBS or similar | Introduction of bromine at 2-position | 59-69 |
4 | Palladium-catalyzed coupling with methylzinc bromide or amines | Installation of amino or methyl groups | up to 93 |
5 | Reduction of nitro groups (Fe/HCl) | Conversion of nitro to amino group | Variable, generally high |
6 | Coupling with α-bromoacrylic acid or amino acid derivatives (EDCI, BtOH) | Formation of amino alcohol derivatives | up to 95 |
Reaction Conditions and Optimization
- Reactions are typically conducted under inert atmosphere (argon or nitrogen) to prevent oxidation.
- Solvents such as dry tetrahydrofuran (THF), dimethylformamide (DMF), acetone, or ethanol are used depending on the step.
- Temperature control is crucial: cyclizations and coupling reactions often require reflux or room temperature stirring for extended periods (hours to days).
- Purification is commonly achieved by silica gel column chromatography using mixtures of ethyl acetate and petroleum ether.
Research Findings and Analysis
- The modified Larock-type coupling provides a robust route to benzofuran cores with functional handles at the 2-position, facilitating further derivatization.
- Brominated benzofuran intermediates serve as versatile substrates for palladium-catalyzed cross-coupling reactions, enabling the introduction of amino and hydroxyalkyl groups.
- Multi-step syntheses involving cyclization, reduction, and coupling yield amino alcohol derivatives with high regioselectivity and good overall yields.
- Functional group tolerance is generally good, allowing for the synthesis of diverse derivatives for biological evaluation.
- The described methods have been validated in multiple studies, demonstrating reproducibility and scalability.
Summary Table of Preparation Methods
Method | Key Steps | Advantages | Limitations |
---|---|---|---|
Larock-type coupling + desilylation + bromodesilylation + Pd-catalyzed coupling | Efficient benzofuran core formation with functionalization at C-2 | High regioselectivity, versatile substituent introduction | Requires palladium catalysts and careful handling of silyl groups |
Cyclization of o-hydroxyacetophenone derivatives + nitro reduction + coupling | Straightforward multi-step approach to amino-substituted benzofurans | High yields, well-established reactions | Multi-step with intermediate purifications |
Nucleophilic substitution and functional group transformations | Direct introduction of amino and hydroxy groups | Flexibility in functional group manipulation | May require protection/deprotection steps |
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-benzo[d]furan-2-ylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Various reduced derivatives.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzofuran derivatives as anticancer agents. For instance, compounds derived from 2-amino-benzofurans have shown significant inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. One study identified a lead compound (TR187) that exhibited potent antiproliferative activity against various cancer cell lines at nanomolar concentrations .
The structure-activity relationship (SAR) investigations revealed that specific substitutions on the benzofuran ring could enhance anticancer efficacy. For example, modifications at the C-3 and C-6 positions have been linked to increased potency against cancer cells . The compound's mechanism involves interaction with tubulin, similar to established chemotherapeutic agents like Combretastatin A4 (CA-4), suggesting a dual-targeting strategy that could improve treatment outcomes in cancer therapy.
Antimicrobial Properties
Benzofuran derivatives have also been explored for their antimicrobial activities. These compounds have demonstrated effectiveness against a range of pathogens, making them promising candidates for new antimicrobial agents. The benzofuran scaffold is noted for its ability to interact with various biological targets, including sigma receptors and topoisomerases, which are implicated in microbial resistance mechanisms .
Case Study 1: Anticancer Efficacy
In a comparative study evaluating the anticancer activity of various benzofuran derivatives, 2-Amino-2-benzo[D]furan-2-ylethan-1-OL derivatives were found to exhibit superior selectivity against human aortic arterial endothelial cells compared to CA-4. The IC50 values indicated a tenfold increase in potency across multiple tested cell lines .
Compound | IC50 (µM) | Cell Line |
---|---|---|
TR187 | 0.08 | HeLa |
CA-4 | 0.05 | A549 |
2-Amino Derivative | 0.06 | MDA-MB-231 |
Case Study 2: Antimicrobial Activity
A systematic review on benzofuran derivatives revealed promising results for this compound in inhibiting bacterial growth. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead structure for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-Amino-2-benzo[d]furan-2-ylethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 2-Amino-2-benzo[D]furan-2-ylethan-1-OL, we compare it with two analogous compounds from the evidence:
Structural and Functional Group Analysis
Key Differences and Implications
In contrast, the halogenated phenyl derivative () exhibits electron-withdrawing effects from bromo and fluoro substituents, which may increase electrophilicity and alter reactivity in cross-coupling or substitution reactions . The benzylamino-phenylethanol analog () lacks a fused heterocyclic system but includes a benzyl group, which could enhance lipophilicity and influence binding affinity in biological systems .
Molar Mass and Physicochemical Properties: The halogenated compound (234.07 g/mol) has a higher molar mass due to bromine and fluorine atoms, which may increase density and reduce solubility in polar solvents compared to the benzylamino derivative (227.3 g/mol) . The target compound’s solubility profile is likely intermediate, influenced by the polar benzofuran oxygen.
Biological Activity
2-Amino-2-benzo[D]furan-2-ylethan-1-OL, a compound characterized by its unique structural features combining a benzo[D]furan ring with an amino alcohol moiety, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The molecular formula of this compound is CHNO with a molecular weight of approximately 175.20 g/mol. The compound's structure allows for diverse chemical reactivity due to the presence of both amino and hydroxyl functional groups, facilitating interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzo[D]furan ring and amino alcohol group can form hydrogen bonds and other interactions that significantly influence enzymatic activity and receptor signaling pathways. This interaction may lead to modulation of biological pathways related to signal transduction and enzyme inhibition.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Antiproliferative Activity : The compound has shown promise as an antiproliferative agent in vitro, particularly against cancer cell lines such as HeLa and MDA-MB-231 .
- Enzyme Inhibition : Its structural features allow it to act as a ligand in biochemical assays, potentially inhibiting specific enzymes involved in disease pathways .
Case Studies
Recent studies have explored the synthesis and biological evaluation of various derivatives of this compound:
- Synthesis Techniques : The compound can be synthesized through methods such as the Paal-Knorr synthesis, which involves cyclization reactions that effectively construct the benzo[D]furan core .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Table 2: Synthesis Methods for this compound
Method | Description |
---|---|
Paal-Knorr Synthesis | Cyclization of 1,4-diketones to form the furan ring. |
Microwave-Assisted | Accelerated reaction conditions leading to higher yields in shorter times. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.